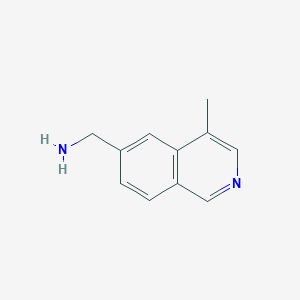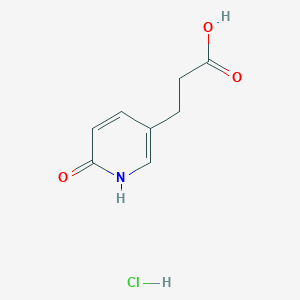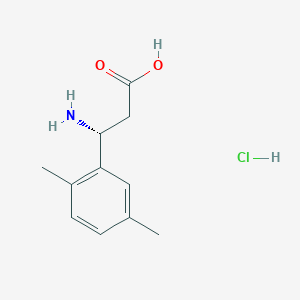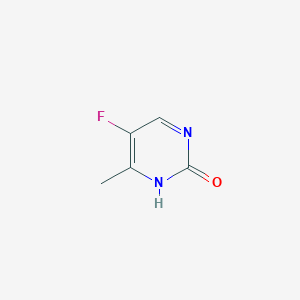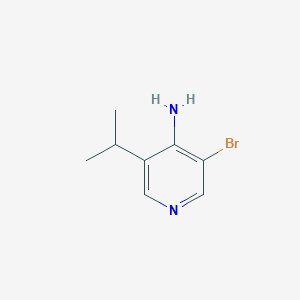
cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Piperidine-containing compounds play a crucial role in drug design and are present in various pharmaceutical classes and natural alkaloids.
- In this article, we’ll explore its synthesis, chemical properties, applications, and mechanism of action.
cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C₇H₁₄ClNO₃. It belongs to the piperidine family, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
- The synthetic routes for cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride involve several steps.
- One common method involves the acid-mediated alkyne functionalization with enamine formation, leading to the generation of an iminium ion. Subsequent reduction results in piperidine formation.
- it’s essential to note that strong electron-releasing substituents (such as 4-OMe) at the aryl ring may yield hydrolyzed derivatives instead of the desired piperidines .
Chemical Reactions Analysis
- cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type. For example, the reduction step typically involves hydrogen transfer via a metal catalyst.
- Major products formed from these reactions include substituted piperidines and related derivatives.
Scientific Research Applications
- Researchers have explored the applications of cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride in various fields.
- In chemistry, it serves as a building block for drug design due to its piperidine moiety.
- In biology and medicine, it may be used as a precursor for developing pharmaceutical compounds.
- In industry, it could find applications in fine chemicals synthesis or as an intermediate in organic synthesis.
Mechanism of Action
- The exact mechanism by which cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride exerts its effects depends on its specific application.
- For example, if used as a drug, it may interact with specific molecular targets or pathways, leading to therapeutic effects.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- While there are limited direct comparisons available, we can highlight its uniqueness based on its specific chemical structure and reactivity.
- Similar compounds in the piperidine family may include other piperidine derivatives with varying substituents or functional groups.
- detailed comparative studies would be necessary to provide a comprehensive list of similar compounds.
Properties
Molecular Formula |
C7H14ClNO3 |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
(2S,4R)-4-methoxypiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 |
InChI Key |
KWMSQCYOHBPXCM-IBTYICNHSA-N |
Isomeric SMILES |
CO[C@@H]1CCN[C@@H](C1)C(=O)O.Cl |
Canonical SMILES |
COC1CCNC(C1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12952174.png)
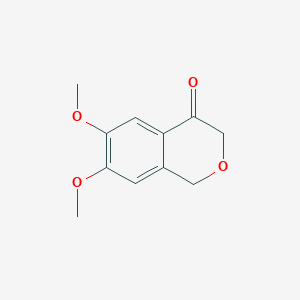
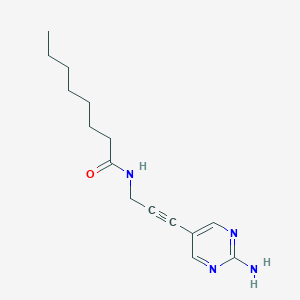

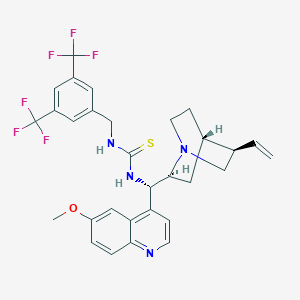
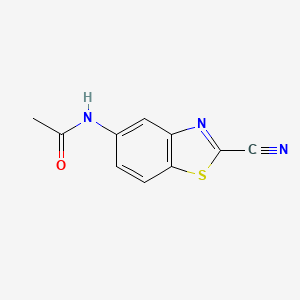
![Carbamic acid, N-[(5S)-5-amino-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B12952229.png)


